molecular formula C8H10BrN B1517347 3-Amino-2-methylbenzyl bromide CAS No. 1261758-84-2

3-Amino-2-methylbenzyl bromide

Cat. No. B1517347
CAS RN: 1261758-84-2
M. Wt: 200.08 g/mol
InChI Key: CNTLCRJRXUAWQT-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzyl bromide is a chemical compound with the molecular formula CH3C6H4CH2Br . It is also known as α-Bromo-m-xylene .


Synthesis Analysis

The synthesis of compounds like this compound often involves multiple steps. For instance, one approach could be to reduce an alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method involves the synthesis of a series of N(Boc)-β 2,3-dialkyl amino nitriles derived from l-phenylalanine, d-phenylalanine, l-valine and one C-protected β 2,3 amino acid .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-Amino-2-methylbenzyl alcohol has been analyzed . The molecular weight of this compound is 137.18 .


Chemical Reactions Analysis

Reactions involving compounds like this compound can include conversion of alcohols into alkyl halides . The order of reactivity of alcohols is 3° > 2° > 1° methyl. The order of reactivity of the hydrogen halides is HI > HBr > HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Methylbenzyl bromide have been analyzed. For instance, it has a density of 1.37 g/mL at 25 °C .

Scientific Research Applications

Chemical Modification of Antithrombin III Research demonstrates the chemical modification of antithrombin III with dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide, affecting its heparin binding and heparin-enhanced inhibition of thrombin. This study provides insights into the structural and functional roles of tryptophan residues within proteins, offering a deeper understanding of protein-heparin interactions (Blackburn, Smith, Carson, & Sibley, 1984).

Estimation of Fully N-methylated Amino Acids A methodological study describes the estimation of betaines in plant extracts, utilizing brominated compounds for the esterification process. This research contributes to analytical chemistry by providing a technique for detecting and quantifying fully N-methylated amino acids, which are significant in various biological and environmental studies (Gorham, Mcdonnell, & Jones, 1982).

Asymmetric Synthesis of Dialkyl-α-amino Acids A paper presents the asymmetric synthesis of α,β-dialkyl-α-amino acids using alkylation of chiral nickel(II) complexes with racemic α-alkylbenzyl bromides. This process highlights the stereoselective synthesis of enantiomerically pure amino acids, essential for pharmaceutical applications and research into the properties of amino acids and peptides (Soloshonok, Boettiger, & Bolene, 2008).

Cleavage Experiments with Methyl-substituted Benzyl Esters Research exploring the cleavage of methyl-substituted benzyl esters of amino acid derivatives contributes to the understanding of peptide bond stability and the effects of methyl substitution on ester lability. This work provides valuable insights for the field of peptide synthesis, especially regarding solid-phase peptide synthesis techniques (Stewart, 1967).

Mechanism of Action

The mechanism of action for reactions involving compounds like 3-Amino-2-methylbenzyl bromide often involves a radical pathway . For instance, in the malonic ester synthesis, a decarboxylation step is involved .

Safety and Hazards

Safety data sheets provide information on the potential hazards of compounds like 3-Amino-2-methylbenzyl bromide. For instance, it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-(bromomethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLCRJRXUAWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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